Cas no 1620-68-4 (2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol)

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is a phenolic compound characterized by its multifunctional hydroxyl and methyl-substituted aromatic structure. This compound exhibits notable antioxidant properties due to its ability to donate hydrogen atoms and stabilize free radicals, making it useful in applications requiring oxidative stability. Its sterically hindered phenolic groups enhance thermal resistance, while the methyl substituents improve solubility in organic matrices. The compound is often employed as a stabilizer in polymers, lubricants, and other industrial formulations where long-term durability under harsh conditions is critical. Its structural design ensures compatibility with a range of materials while maintaining efficacy at elevated temperatures.
2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol structure
1620-68-4 structure
Product Name:2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
CAS No:1620-68-4
MF:C23H24O3
MW:348.434866905212
MDL:MFCD00155175
CID:175714
PubChem ID:87564853
Update Time:2025-11-01

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol Chemical and Physical Properties

Names and Identifiers

    • 2,2'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(4-methylphenol)
    • 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
    • Phenol,2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl-
    • 2,5,6-TRIMETHYL-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID
    • 2,6-Bis(p-cresol-2-ylmethyl)-p-cresol
    • Antioxidant 80
    • bis(methylene)
    • bis(4-methylphenol)
    • 2,2'-((2-Hydroxy-5-methyl-1,3-phenylene)
    • bishydroxymethylphenylmethylmethylphenol
    • 2,6-BIS(2-HYDROXY-5-METHYLBENZYL)-4-METHYLPHENOL
    • 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]p-cresol
    • 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl-pheno
    • NSC634601
    • Phenol, 2,6-bis[(2-hydroxy-5-methylphenyl)methyl]-4-methyl-
    • H9F7SG62G8
    • 2,6-Bis-(2-hydroxy-5-methyl-benzyl)-4-methyl-phenol
    • Phenol, 2,6-bis((2-hydroxy-5-methylphenyl)methyl)-4-methyl-
    • 2,6-bis((2-hydroxy-5-methylphenyl)methyl)-4-meth
    • EINECS 216-587-3
    • BDBM50120823
    • NS00025292
    • 2,6-bis-(2'-hydroxy-5-methylbenzyl)-4-methylphenol
    • MFCD00155175
    • 4-methyl-2,6-bis[(5-methyl-2-oxidanyl-phenyl)methyl]phenol
    • Oprea1_561721
    • MLS001204488
    • SCHEMBL18352
    • B1972
    • Oprea1_068941
    • MAQOZOILPAMFSW-UHFFFAOYSA-N
    • 2,2'-(2-hydroxy-5-methyl-1,3-phenylene)bis(methylene)bis(4-methylphenol)
    • 2-(DI(2-HYDROXY-5-METHYL-M-PHENYLENEMETHYLENE))-P-CRESOL
    • Mesitol, .alpha.2,.alpha.6-bis(6-hydroxy-m-tolyl)-
    • SMR000513961
    • 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)p-cresol
    • 2,6-bis[(2-hydroxy-5-methyl-phenyl)methyl]-4-methyl-phenol
    • FT-0633712
    • CS-0198969
    • 1620-68-4
    • BAA62068
    • 2alpha,6alpha-Bis(6-hydroxy-m-tolyl)mesitol
    • 2,6-bis-(2'-hydroxy-5'-methyl-benzyl)-4-methyl-phenol
    • 2,6-bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol
    • UNII-H9F7SG62G8
    • NSC-634601
    • CHEMBL1904421
    • A810333
    • AKOS000676775
    • .ALPHA.2,.ALPHA.6-BIS(6-HYDROXY-M-TOLYL)MESITOL
    • AS-40342
    • DTXSID0061824
    • ALPHA2,ALPHA6-BIS(6-HYDROXY-M-TOLYL)MESITOL
    • DB-043514
    • MESITOL, ALPHA2,ALPHA6-BIS(6-HYDROXY-M-TOLYL)-
    • DTXCID9035208
    • MDL: MFCD00155175
    • Inchi: 1S/C23H24O3/c1-14-4-6-21(24)17(8-14)12-19-10-16(3)11-20(23(19)26)13-18-9-15(2)5-7-22(18)25/h4-11,24-26H,12-13H2,1-3H3
    • InChI Key: MAQOZOILPAMFSW-UHFFFAOYSA-N
    • SMILES: OC1C(=CC(C)=CC=1CC1C(=CC=C(C)C=1)O)CC1C(=CC=C(C)C=1)O

Computed Properties

  • Exact Mass: 348.17300
  • Monoisotopic Mass: 348.17254462g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 11
  • XLogP3: 5.8
  • Topological Polar Surface Area: 60.7

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.1920
  • Melting Point: 211.0 to 217.0 deg-C
  • Boiling Point: 533.657°C
  • PSA: 60.69000
  • LogP: 4.91020
  • Solubility: Not determined

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol Security Information

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol Customs Data

  • HS CODE:2907299090
  • Customs Data:

    China Customs Code:

    2907299090

    Overview:

    2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol Pricemore >>

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2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol Related Literature

Additional information on 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

Introduction to 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (CAS No. 1620-68-4)

2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol, with the CAS number 1620-68-4, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its unique structural features and potential biological activities. The compound consists of a central phenol moiety substituted with two 2-hydroxy-5-methylphenylmethyl groups and a single methyl group at the 4-position. These structural elements contribute to its diverse chemical properties and biological activities.

The interest in 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol stems from its potential applications in various therapeutic areas. Recent studies have explored its antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development. The compound's ability to modulate key cellular pathways and interact with specific biomolecules has been the focus of numerous research efforts.

In terms of its chemical structure, 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is a symmetric molecule with a high degree of functionalization. The presence of hydroxyl groups and methyl substituents imparts unique reactivity and solubility characteristics. These features are crucial for its potential use in pharmaceutical formulations and drug delivery systems. The compound's stability under various conditions has also been evaluated, ensuring its suitability for long-term storage and use in clinical settings.

One of the key areas of research involving 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is its antioxidant activity. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions. Studies have shown that this compound exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Beyond its antioxidant capabilities, 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol has demonstrated significant anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and is a hallmark of many chronic diseases. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation at the cellular level. These findings suggest potential applications in the treatment of inflammatory disorders such as arthritis and inflammatory bowel disease (IBD).

The anticancer properties of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol have also been extensively studied. Cancer cells often exhibit altered metabolic pathways and increased oxidative stress, making them susceptible to compounds with antioxidant and anti-inflammatory activities. Preclinical studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines while sparing normal cells. Additionally, it has been found to inhibit angiogenesis, the process by which new blood vessels form to supply nutrients to tumors, thereby limiting tumor growth.

The mechanism of action of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol involves multiple pathways. It can interact with key signaling molecules such as nuclear factor-kappa B (NF-κB), which plays a central role in inflammation and cancer progression. By modulating NF-κB activity, this compound can downregulate the expression of genes involved in inflammation and cell survival. Furthermore, it can activate the Nrf2 pathway, which is responsible for upregulating antioxidant genes and protecting cells from oxidative damage.

In addition to its biological activities, the synthesis of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol has been optimized to ensure high yields and purity. Various synthetic routes have been developed, including multistep processes involving Grignard reactions, Friedel-Crafts alkylation, and etherification steps. These methods have been refined to minimize side reactions and improve overall efficiency.

The safety profile of 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol has also been extensively evaluated. Toxicity studies have shown that it exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development. However, ongoing research is necessary to fully understand its long-term effects and potential interactions with other drugs or biomolecules.

In conclusion, 2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (CAS No. 1620-68-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Ongoing studies continue to explore its mechanisms of action and potential therapeutic applications, highlighting its importance in the development of novel treatments for various diseases.

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